システインヒドラジド

説明

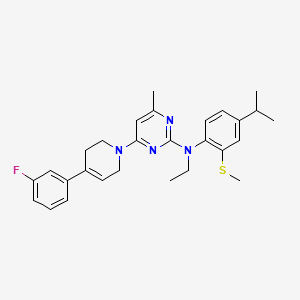

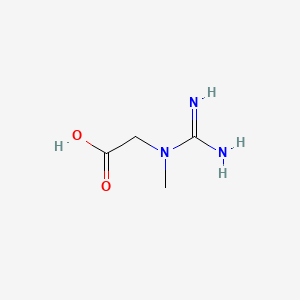

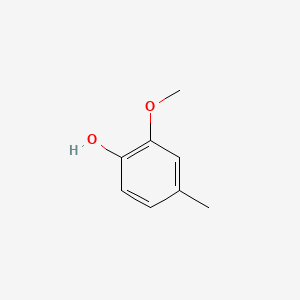

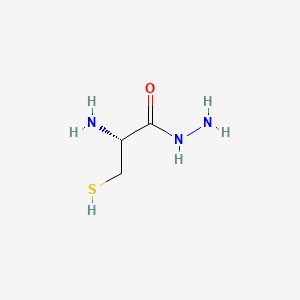

Cysteine hydrazide is a compound with the molecular formula C3H9N3OS and a molecular weight of 135.188 . It is also known by its CAS Registry Number: 70470-68-7 .

Synthesis Analysis

A robust strategy for the synthesis of C-terminal Cys-containing peptide acids has been reported. This involves mercaptoethanol-mediated hydrolysis of peptide thioesters prepared in situ from peptide hydrazides . This method is simple to operate and highly efficient, avoiding the use of derivatization reagents for resin modification .Molecular Structure Analysis

The molecular structure of Cysteine hydrazide is available as a 2D Mol file . A cationic cysteine hydrazide derivative, cysteine hydrazide nicotinamide (Cyhn), has been synthesized. This probe possesses both thiol and cationic moieties .Chemical Reactions Analysis

Cysteine hydrazide can be used as a key intermediate for different synthesis and modification purposes . In protein chemistry, two types of reactions based on hydrazide reactivity are usually employed: Schiff base/imine formation to yield acyl hydrazone for protein labeling and hydrazide oxidation to yield acyl azides for condensation of peptide segments .科学的研究の応用

ペプチドおよびタンパク質科学

システインヒドラジドは、ペプチドおよびタンパク質科学において重要な役割を果たします。 システインヒドラジドは、システインチオール基の保護基として使用され、広範囲のペプチドおよびタンパク質化学を可能にする 。 システインの保護とその後の脱保護のための洗練された戦略が開発され、複雑なジスルフィドに富むペプチドの合成、タンパク質の半合成、およびペプチド/タンパク質のin vitroおよびin vivoでの標識が促進されている 。

C末端システイン含有ペプチド酸の合成

システインヒドラジドは、C末端システイン含有ペプチド酸の堅牢な合成に使用されている 。 ペプチドヒドラジドからin situで調製されたペプチドチオエステルのメルカプトエタノール媒介加水分解による、C末端Cys含有ペプチド酸のエピメリゼーションのない合成の戦略が報告されている 。 この方法は操作が簡単で非常に効率的であり、樹脂修飾のための誘導体化試薬の使用を回避する 。

天然ペプチドのヒドラジノリシス

システインヒドラジドは、天然ペプチドのヒドラジノリシスに使用される 。 溶解度の低いEPO断片を、還元条件下でグアニジン・HCl(6m)に可溶化し、ヒドラジノリシスはゆっくりと進行するが、45℃で行うとスムーズに進行した 。

細菌のペリプラズム画分からfOSの単離

細菌のペリプラズム画分からfOSを選択的に分離するために、カチオン性システインヒドラジド誘導体が合成された 。 システインヒドラジドニコチンアミド(Cyhn)プローブは、チオールとカチオンの両方の部分を持つ。 前者は、チオール活性化固体支持体への可逆的結合を可能にする一方で、後者はイオン化シグナルを向上させる 。

作用機序

将来の方向性

生化学分析

Biochemical Properties

Cysteine hydrazide plays a significant role in biochemical reactions. It has been found to be involved in the protection and deprotection of cysteine, a process that is crucial for the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The compound’s ability to undergo hydrazinolysis of a transient thioester to form C-terminal hydrazides has been identified as a key mechanism in these processes .

Cellular Effects

The effects of cysteine hydrazide on cells and cellular processes are largely tied to its role in protein synthesis. By facilitating the synthesis of complex peptides and proteins, it indirectly influences various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, cysteine hydrazide exerts its effects through its involvement in the formation of C-terminal hydrazides. This process involves the hydrazinolysis of a transient thioester, which provides a more robust route to protein thioesters . This mechanism allows for the conversion of peptide and protein hydrazides into thioesters for use in native chemical ligation (NCL), a process that is crucial for protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cysteine hydrazide have been observed to change over time. For instance, the hydrazinolysis of a His–Cys motif using hydrazinium acetate was found to proceed efficiently within a span of 24 to 48 hours .

Dosage Effects in Animal Models

Information on the dosage effects of cysteine hydrazide in animal models is currently limited. Hydrazide derivatives have been studied for their anticonvulsant effects in animal models .

Metabolic Pathways

Cysteine hydrazide is involved in the metabolic pathways of cysteine. In bacteria, cysteine is converted from serine via acetylserine by the transfer of hydrogen sulfide . Cysteine hydrazide, through its role in the formation of C-terminal hydrazides, contributes to these metabolic processes .

Transport and Distribution

The transport and distribution of cysteine hydrazide within cells and tissues are likely influenced by its role in protein synthesis. Peptides attached to a cysteine hydrazide ‘transporter module’ have been found to be transported selectively between two chemically similar sites on a molecular platform .

Subcellular Localization

The subcellular localization of cysteine hydrazide is likely to be influenced by its role in protein synthesis. As it facilitates the formation of C-terminal hydrazides, it may be localized in areas where protein synthesis is active .

特性

IUPAC Name |

(2R)-2-amino-3-sulfanylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3OS/c4-2(1-8)3(7)6-5/h2,8H,1,4-5H2,(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIYDJRAZKPGKO-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NN)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)NN)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206830 | |

| Record name | Cysteine hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58100-26-8 | |

| Record name | Cysteine hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058100268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteine hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。